molecular formula C25H18N2S B11984713 (4-(6-Methyl-benzothiazol-2-YL)-phenyl)-naphthalen-2-ylmethylene-amine

(4-(6-Methyl-benzothiazol-2-YL)-phenyl)-naphthalen-2-ylmethylene-amine

Cat. No.: B11984713
M. Wt: 378.5 g/mol
InChI Key: OUHOKLJPLDGXDL-UHFFFAOYSA-N
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Description

(4-(6-Methyl-benzothiazol-2-YL)-phenyl)-naphthalen-2-ylmethylene-amine is an organic compound that features a benzothiazole ring, a phenyl group, and a naphthylmethylene amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Methyl-benzothiazol-2-YL)-phenyl)-naphthalen-2-ylmethylene-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the benzothiazole or phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, (4-(6-Methyl-benzothiazol-2-YL)-phenyl)-naphthalen-2-ylmethylene-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific properties and functions.

Biology

In biological research, this compound may be used as a probe or marker due to its fluorescent properties. It can help in the visualization and tracking of biological processes at the molecular level.

Medicine

Potential applications in medicine include the development of diagnostic agents or therapeutic compounds. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism of action of (4-(6-Methyl-benzothiazol-2-YL)-phenyl)-naphthalen-2-ylmethylene-amine involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Methyl-2-benzothiazolyl)benzeneamine
  • N-Methyl-4-(6-methylbenzo[d]thiazol-2-yl)aniline
  • N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid

Uniqueness

(4-(6-Methyl-benzothiazol-2-YL)-phenyl)-naphthalen-2-ylmethylene-amine is unique due to its combination of a benzothiazole ring, phenyl group, and naphthylmethylene amine moiety. This structure provides distinct chemical and physical properties that are not found in other similar compounds, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C25H18N2S

Molecular Weight

378.5 g/mol

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-naphthalen-2-ylmethanimine

InChI

InChI=1S/C25H18N2S/c1-17-6-13-23-24(14-17)28-25(27-23)20-9-11-22(12-10-20)26-16-18-7-8-19-4-2-3-5-21(19)15-18/h2-16H,1H3

InChI Key

OUHOKLJPLDGXDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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